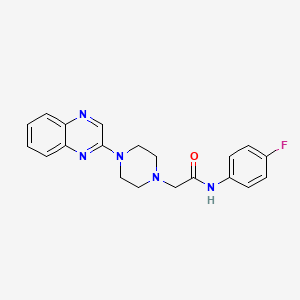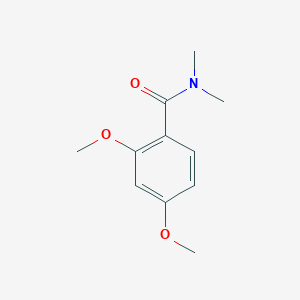![molecular formula C11H15F3N4O B7540663 2-cyclohexyl-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B7540663.png)
2-cyclohexyl-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyclohexyl-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]acetamide, commonly known as CTAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. CTAA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 329.37 g/mol.
作用機序
The mechanism of action of CTAA is not fully understood. However, studies have shown that CTAA exerts its biological effects by modulating various signaling pathways such as the PI3K/Akt and MAPK pathways. CTAA has also been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
CTAA has been shown to have various biochemical and physiological effects. In vitro studies have shown that CTAA can induce apoptosis in cancer cells and inhibit cell proliferation. CTAA has also been shown to reduce inflammation by inhibiting the activity of pro-inflammatory cytokines. In vivo studies have shown that CTAA can increase the yield and quality of crops by promoting root growth and enhancing nutrient uptake.
実験室実験の利点と制限
One of the main advantages of CTAA is its potential as a multi-functional compound with applications in various fields such as medicine, agriculture, and material science. CTAA is also relatively easy to synthesize and has low toxicity. However, one limitation of CTAA is its limited solubility in water, which can make it challenging to use in certain experimental settings.
将来の方向性
There are several future directions for research on CTAA. In the field of medicine, further studies are needed to elucidate the mechanism of action of CTAA and to determine its efficacy as an anti-cancer and anti-inflammatory agent in vivo. In the field of agriculture, further studies are needed to determine the optimal concentration and application method of CTAA for promoting crop growth and enhancing nutrient uptake. In the field of material science, further studies are needed to explore the potential applications of CTAA as a functional material in areas such as catalysis and energy storage.
合成法
The synthesis of CTAA can be achieved through a multi-step process involving the reaction of cyclohexanone with hydrazine hydrate to form cyclohexanone hydrazone, which is then reacted with trifluoroacetic acid to produce 5-(trifluoromethyl)-1H-1,2,4-triazole-3-carboxylic acid hydrazide. Finally, the target compound CTAA is obtained by reacting 5-(trifluoromethyl)-1H-1,2,4-triazole-3-carboxylic acid hydrazide with cyclohexyl isocyanate.
科学的研究の応用
CTAA has shown promising results in various scientific research applications. In the field of medicine, CTAA has been studied for its potential as an anti-cancer agent. Studies have shown that CTAA inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. CTAA has also been studied for its potential as an anti-inflammatory agent, with studies showing that it can reduce inflammation by inhibiting the activity of pro-inflammatory cytokines.
In the field of agriculture, CTAA has been studied for its potential as a plant growth regulator. Studies have shown that CTAA can increase the yield and quality of crops such as rice and wheat by promoting root growth and enhancing nutrient uptake.
特性
IUPAC Name |
2-cyclohexyl-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N4O/c12-11(13,14)9-16-10(18-17-9)15-8(19)6-7-4-2-1-3-5-7/h7H,1-6H2,(H2,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUQCLYVBPOYSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2=NNC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclohexyl-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-[(2,4,6-Trimethylphenyl)sulfonylamino]phenyl]urea](/img/structure/B7540591.png)
![N-[(3-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7540598.png)

![N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-2-(4-oxothieno[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B7540615.png)
![[2-Oxo-2-(3-oxopiperazin-1-yl)ethyl] 2-[3-(trifluoromethyl)anilino]pyridine-3-carboxylate](/img/structure/B7540617.png)
![2-methyl-N-[(3-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7540627.png)
![3-methyl-N-[(3-methylphenyl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B7540631.png)

![1-[Benzyl(propyl)amino]-3-[1-(4-chlorophenyl)ethoxy]propan-2-ol](/img/structure/B7540653.png)
![N-(cyclobutylmethyl)-3-[(2,5-dioxoimidazolidin-1-yl)methyl]benzamide](/img/structure/B7540658.png)
![1-(2,3-dihydro-1-benzofuran-5-yl)-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7540671.png)

